3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine
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Overview
Description
3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Importance
Benzothiazole derivatives, including 2-(thio)ureabenzothiazoles (TBT and UBT), are compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as potential therapeutic agents with applications in treating diseases such as rheumatoid arthritis and systemic lupus erythematosus, and as fungicides and herbicides in agricultural practices. The synthesis methodologies of UBTs and TBTs have evolved from 1935 to the present day, highlighting recent approaches to afford these compounds with a variety of substituents. This comprehensive review by Rosales-Hernández et al. (2022) covers chemical aspects and studies on the mechanisms of pharmacological activities, providing insights into their utility for medicinal chemists dedicated to the design and synthesis of new pharmacophores with biological activities (Rosales-Hernández et al., 2022).
Antioxidant Capacity and Reaction Pathways
The antioxidant capacity of benzothiazole derivatives is further elucidated through ABTS/PP decolorization assays. These assays reveal the reaction pathways of antioxidants, particularly phenolic nature ones, which can form coupling adducts with radicals leading to various oxidative degradation products. This understanding is critical for assessing the total antioxidant capacity and the relevance of oxidation products in biological systems. The review by Ilyasov et al. (2020) provides a comparative analysis of literature data on ABTS-based assays, highlighting the need for further research to improve knowledge regarding the specificity and toxicity of chlorinated by-products (Ilyasov et al., 2020).
Thiazolidines and Their Derivatives
Thiazolidine motifs, including saturated five-membered thiazolidines, play a pivotal role in bridging organic synthesis and medicinal chemistry. These motifs are present in various natural and bioactive compounds, exhibiting a wide range of biological properties such as anticancer, anticonvulsant, antimicrobial, and antioxidant activities. The diversity in biological response makes thiazolidine a highly prized moiety. The review by Sahiba et al. (2020) summarizes systematic approaches for the synthesis of thiazolidine and its derivatives, along with their pharmacological activity, emphasizing the benefits of green synthesis and the potential for designing next-generation drug candidates (Sahiba et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
Thiazole derivatives have been reported to affect the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain . The compound may interact with its targets, leading to changes in their function and subsequent physiological effects.
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and analgesic effects . These effects suggest that the compound may modulate cellular processes related to inflammation and pain.
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,5,6-trimethyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11)12(8)3/h4-5,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPDRZXLCIIBGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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